molecular formula C27H45N3O5 B14495133 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline CAS No. 65550-43-8

1-Dodecanoyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14495133
CAS No.: 65550-43-8
M. Wt: 491.7 g/mol
InChI Key: QJQOVIJCKGJYSD-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is a synthetic tripeptide derivative designed for advanced scientific research. This compound features a C12 lauric acid chain (dodecanoyl) coupled to a triproline peptide sequence, a design that draws from the known properties of low-molecular-weight organogelators (LMOGs) based on N-dodecanoyl-amino acids . Such amphiphilic structures, which combine a hydrophobic alkyl tail with a peptide headgroup, have been shown to self-assemble in apolar and polar solvents to form three-dimensional networks that immobilize the solvent, creating organogels and hydrogels . The self-assembly process is primarily driven by supramolecular interactions, including hydrogen bonding and London dispersion forces, which can be studied as a model system for understanding and designing new functional materials . The inclusion of a contiguous L-proline sequence is of particular research interest. Proline is a unique imino acid known for its conformational rigidity and its role in disrupting standard protein secondary structures, often being found in turns and as the first residue of an alpha helix . Furthermore, sequences of multiple prolines can form polyproline helices, which are critical structural motifs in proteins like collagen . Researchers can utilize this compound to investigate the interplay between the hydrophobic dodecanoyl chain and the structured proline-rich peptide in directing self-assembly, fiber formation, and the final gel's nanoscale architecture. Potential research applications include the development of novel drug delivery systems, where such gels can act as sustained-release matrices for active pharmaceutical ingredients (APIs), and the creation of scaffolds in materials science . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

65550-43-8

Molecular Formula

C27H45N3O5

Molecular Weight

491.7 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H45N3O5/c1-2-3-4-5-6-7-8-9-10-17-24(31)28-18-11-14-21(28)25(32)29-19-12-15-22(29)26(33)30-20-13-16-23(30)27(34)35/h21-23H,2-20H2,1H3,(H,34,35)/t21-,22-,23-/m0/s1

InChI Key

QJQOVIJCKGJYSD-VABKMULXSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline typically involves the coupling of dodecanoic acid with a tripeptide consisting of three L-proline residues. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) to ensure the purity and yield of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids. This method ensures high efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Dodecanoyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The presence of the dodecanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially alter membrane-associated functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
1-(1-Oxohexadecyl)-L-proline 59441-32-6 C21H39NO3 353.54 Palmitoyl (C16) chain; single proline residue Cosmetic moisturizers
1-(7-(L-proline-1-yl)-heptyl)-L-proline 1820575-06-1 C17H30N2O4 326.43 Heptyl linker between two proline residues Peptide-based drug design
L-Proline, L-alanyl-L-prolyl-... 174753-70-9 C48H74N10O12 983.16 Non-acylated nonapeptide with multiple prolyl residues Bioconjugation or scaffolds
1-(Phenylethyl)-L-proline 56014-49-4 C13H17NO2 219.28 Aromatic phenylethyl substituent Chiral ligand in catalysis
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline Not listed C29H49N3O5* ~531.7* Dodecanoyl (C12) chain + triproline backbone Enhanced stability/bioactivity

*Theoretical values based on structural analogs.

Conformational and Catalytic Properties

  • Conformational Rigidity: Proline’s cyclic structure restricts backbone flexibility, a trait exploited in asymmetric organocatalysis (e.g., aldol condensations) .
  • Hydrophobic Interactions: The dodecanoyl chain introduces lipophilicity, contrasting with shorter-chain analogs like 1-(2-propyn-1-yl)-L-proline (C8H11NO2, 153.18 g/mol) . This enhances membrane interaction but may reduce aqueous solubility.

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